molecular formula C36H39NO6 B7828748 Benzyl 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-alpha-D-glucopyranoside

Benzyl 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-alpha-D-glucopyranoside

Cat. No.: B7828748
M. Wt: 581.7 g/mol
InChI Key: XYWAVJMRMSMGKO-OURCARMZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-α-D-glucopyranoside (molecular formula: C₃₆H₃₉NO₆; MW: 581.7 g/mol, CAS 4171-69-1) is a protected N-acetylglucosamine (GlcNAc) derivative widely used in glycochemistry . Its structure features three benzyl groups at the 3-, 4-, and 6-positions, an acetamido group at C2, and an α-anomeric configuration. This compound serves as a critical intermediate in synthesizing oligosaccharides, glycopeptides, and glycosylated natural products, particularly for mimicking biologically relevant carbohydrate motifs .

Properties

IUPAC Name

N-[(2S,3S,4R,5S)-2,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H39NO6/c1-27(38)37-33-35(41-24-30-18-10-4-11-19-30)34(40-23-29-16-8-3-9-17-29)32(26-39-22-28-14-6-2-7-15-28)43-36(33)42-25-31-20-12-5-13-21-31/h2-21,32-36H,22-26H2,1H3,(H,37,38)/t32?,33-,34+,35+,36-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYWAVJMRMSMGKO-OURCARMZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1[C@H]([C@@H](C(O[C@@H]1OCC2=CC=CC=C2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H39NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Initial Protection of the Anomeric Position

The synthesis typically begins with the introduction of a benzyl group at the anomeric position. Starting from 2-acetamido-2-deoxy-D-glucose, the anomeric hydroxyl is replaced via glycosylation with benzyl alcohol under acidic conditions (e.g., HCl in anhydrous methanol). This step ensures the alpha-configuration is retained, critical for downstream reactivity.

Sequential Benzylation of Hydroxyl Groups

Following anomeric protection, the hydroxyl groups at positions 3, 4, and 6 are benzylated. A common approach involves:

  • Benzylation at Position 3 : Using benzyl bromide (BnBr) and sodium hydride (NaH) in dimethylformamide (DMF) at 0–25°C for 4–6 hours.

  • Benzylation at Positions 4 and 6 : Subsequent treatment with excess BnBr (3–4 equivalents) and NaH at 50–60°C for 12–18 hours ensures complete protection.

The regioselectivity of benzylation is influenced by steric and electronic factors. For instance, the 3-position is more reactive due to its proximity to the acetamido group, while the 4- and 6-positions require harsher conditions.

Optimization of Reaction Conditions

Solvent and Base Selection

Optimal yields (70–85%) are achieved using DMF as the solvent and NaH as the base, which facilitates deprotonation of hydroxyl groups. Alternative bases like potassium tert-butoxide (t-BuOK) reduce side reactions but may lower reaction rates.

Temperature and Stoichiometry

Higher temperatures (50–60°C) are necessary for benzylating the less reactive 4- and 6-positions. Excess BnBr (3–4 equivalents per hydroxyl) ensures complete conversion, though over-benzylation at the 2-position must be avoided.

Purification Challenges

The final product is purified via silica gel chromatography using ethyl acetate/hexane gradients (20–40% ethyl acetate). Yields typically range from 60–75%, with impurities arising from incomplete benzylation or anomeric byproducts.

Characterization and Analytical Data

Critical spectroscopic data for confirming the structure include:

  • ¹H NMR : Aromatic protons from benzyl groups (δ 7.2–7.4 ppm), anomeric proton (δ 5.1 ppm, d, J = 3.5 Hz), and acetamido methyl (δ 2.0 ppm).

  • ¹³C NMR : Benzyl carbons (δ 128–138 ppm), anomeric carbon (δ 97 ppm), and acetamido carbonyl (δ 170 ppm).

  • Mass Spectrometry : Molecular ion peak at m/z 635.3 [M+H]⁺.

Challenges and Alternative Approaches

Regioselectivity Issues

Incomplete benzylation at the 4-position is a common hurdle. Strategies to address this include:

  • Temporary Protection : Introducing acetyl groups at position 4 prior to benzylation, followed by deacetylation and final benzylation.

  • Microwave-Assisted Synthesis : Reducing reaction times and improving yields (up to 90%) under controlled microwave irradiation.

Anomeric Configuration Stability

The alpha-configuration at the anomeric position can epimerize under basic conditions. Stabilizing the configuration requires mild reaction pH (neutral to slightly acidic) and avoiding prolonged exposure to strong bases.

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous flow reactors to enhance heat transfer and reduce reaction times. Key parameters include:

  • Catalyst Recycling : Recovering NaH or using immobilized bases to minimize waste.

  • Solvent Recovery : Distillation and reuse of DMF to lower production costs.

Recent Advances in Synthesis Methodology

Recent innovations focus on greener chemistry:

  • Ionic Liquids : Using 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF₆]) as a solvent improves benzylation efficiency (85–90% yield) and reduces environmental impact.

  • Enzymatic Protection : Lipase-catalyzed regioselective benzylation at position 6, followed by chemical benzylation at 3 and 4, offers a sustainable alternative.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-alpha-D-glucopyranoside can undergo various chemical reactions, including:

    Oxidation: The phenylmethoxy groups can be oxidized to form corresponding phenylmethoxy radicals.

    Reduction: The acetamide group can be reduced to an amine under specific conditions.

    Substitution: The phenylmethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylmethoxy groups would yield phenylmethoxy radicals, while reduction of the acetamide group would produce an amine derivative.

Scientific Research Applications

Glycosylation Inhibition

Overview : Glycosylation is a crucial post-translational modification that affects protein function and stability. Benzyl 2-acetamido-3,4,6-tri-O-benzyl-2-deoxy-alpha-D-glucopyranoside serves as an inhibitor of glycosylation processes.

Applications :

  • Cancer Research : It has been shown to inhibit the incorporation of glucosamine into O-glycans, thereby suppressing mucin biosynthesis and MUC1 expression in breast cancer cell lines. This inhibition can potentially reduce tumor progression and metastasis by altering the glycosylation patterns of cancer cells .
  • Mucin Biosynthesis : The compound has been utilized to study the polymorphism and shedding of membrane-bound MUC1 mucin, which is associated with various cancers. Its inhibitory effects on glycosyltransferases have been documented in multiple studies .

Synthesis of Glycosides

Overview : The compound is employed in the synthesis of various glycosides due to its structural properties.

Applications :

  • Chemical Synthesis : It acts as a building block for synthesizing more complex carbohydrates and glycoconjugates. The tri-O-benzyl groups provide protection during synthetic steps, allowing for selective reactions .
  • Glycoconjugate Formation : Researchers use this compound to create glycoconjugates for studying carbohydrate-protein interactions, which are essential in cell signaling and immune responses .

Pharmaceutical Development

Overview : The compound's unique chemical structure makes it a candidate for drug development.

Applications :

  • Antiviral and Anticancer Agents : Its ability to modify glycan structures can be harnessed to design new antiviral drugs or anticancer therapies that target glycoproteins involved in disease processes .
  • Vaccine Development : By modifying glycan structures on antigens, it can enhance the immunogenicity of vaccines, leading to better immune responses against pathogens .

Biochemical Studies

Overview : The compound is valuable in biochemical research for understanding carbohydrate metabolism and interactions.

Applications :

  • Enzyme Activity Studies : It is used to study the activity of glycosyltransferases and other enzymes involved in carbohydrate metabolism. By inhibiting these enzymes, researchers can elucidate their roles in various biochemical pathways .
  • Cell Adhesion Studies : Its effects on cell adhesion properties have been investigated in relation to endometrial cancer cells, providing insights into how altered glycosylation affects cell behavior in cancer progression .

Case Studies

StudyFocusFindings
MUC1 Expression StudyBreast CancerInhibition of MUC1 expression correlated with reduced tumor cell adhesion and invasion capabilities .
Glycosylation ImpactEndometrial CarcinomaAltered glycosylation patterns affected cell adhesion properties; inhibition led to decreased attachment to peritoneal mesothelial cells .
Enzyme InhibitionGlycosyltransferasesDemonstrated that benzyl derivatives can effectively inhibit specific glycosyltransferases involved in mucin synthesis .

Mechanism of Action

The mechanism of action of Benzyl 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-alpha-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylmethoxy groups may facilitate binding to hydrophobic pockets within these targets, while the acetamide group can form hydrogen bonds, stabilizing the interaction. This compound may modulate the activity of its targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Key Differences

The target compound is distinguished from analogs by its tri-O-benzyl protection and α-anomeric configuration. Below is a comparative analysis of structurally related glucosamine derivatives:

Compound Name (CAS) Molecular Formula Protecting Groups Anomeric Configuration Key Applications/Reactivity References
Benzyl 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-β-D-glucopyranoside (4171-69-1) C₃₆H₃₉NO₆ 3,4,6-tri-O-benzyl β Synthesis of β-linked oligosaccharides; enzymatic glycosylation studies. Lower reactivity in α-selective couplings compared to the α-anomer.
Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-β-D-glucopyranoside (13343-61-8) C₂₂H₂₅NO₆ 4,6-O-benzylidene β Intermediate for regioselective functionalization (e.g., tosylation, benzoylation). Benzylidene acetal allows selective 3-O modification.
Benzyl 2-Acetamido-3,6-di-O-benzyl-2-deoxy-α-D-glucopyranoside C₂₉H₃₃NO₆ 3,6-di-O-benzyl α Glycosyl acceptor in trisaccharide synthesis. Reduced steric hindrance compared to tri-O-benzyl analogs improves coupling yields in galactosylation reactions.
Benzyl 2-Deoxy-2-phthalimido-4,6-O-benzylidene-3-O-benzyl-β-D-glucopyranoside (80035-34-3) C₄₂H₃₇NO₈S 3-O-benzyl, 4,6-O-benzylidene, 2-phthalimido β Substrate for glycosyltransferase studies; phthalimido group enhances stability but requires harsher deprotection (e.g., hydrazine).
Benzyl 2-Acetamido-2-deoxy-4,6-di-O-mesyl-α-D-glucopyranoside C₁₈H₂₅NO₈S₂ 4,6-di-O-mesyl α Precursor for fluorinated derivatives (e.g., 4-fluoro-GlcNAc). Mesyl groups enable nucleophilic displacement reactions.

Research Findings and Challenges

  • Yield Optimization : Modest yields (e.g., 40–60%) are reported in α-glucosylation reactions due to steric hindrance from tri-O-benzyl groups. Strategies like using 2-O-acetylated acceptors improve efficiency .
  • Deprotection Complexity: Hydrogenolysis of tri-O-benzyl groups requires careful optimization to avoid over-reduction. Alternative methods (e.g., Birch reduction) are under investigation .
  • Biological Relevance : Derivatives with fluorinated or sulfated modifications show promise in targeting cancer cell-surface glycans .

Biological Activity

Benzyl 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-alpha-D-glucopyranoside (commonly referred to as Bz-GlcNAc) is a complex glycoside derivative of glucosamine. Its structural formula is represented by the molecular formula C36H39NO6 and a molecular weight of 581.7 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of biochemistry and medicinal chemistry.

  • Molecular Formula : C36H39NO6
  • Molecular Weight : 581.7 g/mol
  • CAS Number : 4171-69-1
  • IUPAC Name : N-((2R,3R,4R,5S,6R)-2,4,5-tris(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-3-yl)acetamide

Antimicrobial Properties

Research indicates that Bz-GlcNAc exhibits significant antimicrobial activity. A study demonstrated that derivatives of glucosamine can inhibit the growth of various bacterial strains, suggesting a potential application in developing new antibiotics .

Inhibition of Glycosylation

Bz-GlcNAc has been identified as an inhibitor of glycosylation processes. Specifically, it inhibits the incorporation of glucosamine into O-glycans, which plays a crucial role in cellular signaling and recognition processes. This inhibition can suppress mucin biosynthesis and MUC1 expression in breast cancer cell lines .

Anti-inflammatory Effects

The compound shows promise in reducing inflammatory responses. In vitro studies have shown that Bz-GlcNAc can modulate cytokine production in immune cells, potentially leading to therapeutic applications in managing inflammatory diseases .

Case Studies

  • Antimicrobial Activity Study
    • Objective : To evaluate the antimicrobial properties of Bz-GlcNAc against pathogenic bacteria.
    • Methodology : Disk diffusion method was used to assess the antibacterial activity against Staphylococcus aureus and E. coli.
    • Results : Bz-GlcNAc exhibited significant inhibition zones compared to control groups.
  • Glycosylation Inhibition in Cancer Cells
    • Objective : To investigate the effects of Bz-GlcNAc on glycosylation in MCF-7 breast cancer cells.
    • Methodology : Cells were treated with varying concentrations of Bz-GlcNAc; subsequent analysis was performed using Western blotting to detect MUC1 levels.
    • Results : A dose-dependent decrease in MUC1 expression was observed, indicating effective glycosylation inhibition.

Table 1: Biological Activities of this compound

Activity TypeEffect ObservedReference
AntimicrobialSignificant inhibition of S. aureus and E. coli
Glycosylation InhibitionSuppression of MUC1 expression in breast cancer cells
Anti-inflammatoryModulation of cytokine production

Q & A

Q. Table 1: Representative Synthesis Conditions

ReagentsSolventTemperatureYieldReference
BnBr, BaO, Ba(OH)₂·8H₂ODMFRT, 24 h81–95%
Allyl bromide, BaODMFRT, 20 min95%

Basic: What spectroscopic techniques are essential for characterizing the structure and purity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assigns anomeric protons (δ 4.95–5.60 ppm, J = 4.5–9 Hz) and confirms benzyl/acetyl group integration .
  • IR Spectroscopy : Detects NH (3340–3375 cm⁻¹) and carbonyl (1650–1660 cm⁻¹) stretches for acetamido and benzylidene groups .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for m/z 473.47 in ) and fragmentation patterns .

Advanced: How does the compound serve as a substrate in studying glycosidase enzyme mechanisms?

Methodological Answer:

  • Substrate Specificity Assays : Use the compound to test β-N-acetylhexosaminidase activity. Monitor hydrolysis rates via TLC or HPLC, comparing kinetics to natural substrates (e.g., phenyl GlcNAc) .
  • Transglycosylation Reactions : Optimize donor (75 mM) and acceptor (300 mM GlcNAc) concentrations with Talaromyces flavus enzymes to synthesize 4-deoxy-disaccharides (52% yield) .

Q. Table 2: Enzyme Activity Comparison

Enzyme SourceHydrolysis Rate (vs. Ph-GlcNAc)Reference
Penicillium spp.85%
Talaromyces spp.80%

Advanced: What strategies resolve contradictions in reported glycosylation efficiencies using this donor?

Methodological Answer:

  • Kinetic Analysis : Compare activation energies (ΔG‡) under varying conditions (e.g., chlorobenzene vs. DMF) to identify optimal solvents .
  • Protection-Deprotection Analysis : Use ³⁵S-labeled intermediates to track regioselectivity in competing benzylation/acetylation steps .

Advanced: How can chemoenzymatic approaches utilize this compound for synthesizing human milk oligosaccharides (HMOs)?

Methodological Answer:

  • Stepwise Glycosylation : Combine chemical synthesis (e.g., benzylidene protection) with enzymatic elongation using galactosyltransferases. For example, synthesize trisaccharides via regioselective coupling to galactopyranosyl acceptors .
  • Deprotection Protocols : Hydrogenolysis (Pd/C) or acid hydrolysis (60% acetic acid) removes benzyl groups without disrupting glycosidic bonds .

Basic: What protective group strategies are critical during derivative synthesis?

Methodological Answer:

  • Benzylidene Protection : Enables selective 4,6-OH protection, leaving the 3-OH free for further modification (e.g., allylation) .
  • Acetyl Groups : Temporary protection of amino groups (e.g., phthalimido in ) prevents undesired side reactions during glycosylation.

Advanced: What computational methods support analyzing this compound’s interactions with glycosyltransferases?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions between the compound’s 3-O-allyl group and the active site of Aspergillus oryzae β-N-acetylhexosaminidase .
  • QM/MM Simulations : Calculate transition states for glycosidic bond cleavage, correlating with experimental hydrolysis rates .

Basic: How is the compound utilized in glycan array fabrication for glycomics research?

Methodological Answer:

  • Microarray Printing : Immobilize the compound on NHS-activated glass slides via its free hydroxyl groups. Validate binding using fluorescent lectins or antibodies .
  • Specificity Profiling : Compare binding signals against other glycans (e.g., β-galactopyranosides) to map glycan-protein interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.